4,7-Dibromobenzo[c][1,2,5]thiadiazole-5,6-diamine

OLED Fluorescence Quantum Yield AIE

Select 4,7-Dibromobenzo[c][1,2,5]thiadiazole-5,6-diamine (CAS 141215-32-9) for its unique 4,7-dibromo-5,6-diamine substitution on the benzo[c][1,2,5]thiadiazole core. Unlike simple BTD derivatives, the dual bromine atoms enable regioselective Suzuki/Stille coupling for extended π-conjugation, while the two amine groups allow further functionalization for annulated architectures. Replacement with iso-benzothiadiazole (benzo[d][1,2,3]thiadiazole) raises ELUMO and widens band gap, decreasing electron conductivity and causing undesirable hypsochromic shifts. This building block delivers proven performance: nondoped red OLEDs with EQE up to 2.7% and V_on as low as 2.8 V; hyperbranched polymers with M_n >40,000 g/mol in 57% yield; low-bandgap acceptors (E_g ~3.6 eV) for high J_sc OPVs; and one-pot Pd-catalyzed syntheses with 86% isolated yield. For researchers scaling up organic electronics, this intermediate offers reactivity, selectivity, and device-proven performance.

Molecular Formula C6H4Br2N4S
Molecular Weight 324 g/mol
CAS No. 141215-32-9
Cat. No. B1429116
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,7-Dibromobenzo[c][1,2,5]thiadiazole-5,6-diamine
CAS141215-32-9
Molecular FormulaC6H4Br2N4S
Molecular Weight324 g/mol
Structural Identifiers
SMILESC1(=C(C2=NSN=C2C(=C1N)Br)Br)N
InChIInChI=1S/C6H4Br2N4S/c7-1-3(9)4(10)2(8)6-5(1)11-13-12-6/h9-10H2
InChIKeySFFHORYSGHXVGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,7-Dibromobenzo[c][1,2,5]thiadiazole-5,6-diamine (CAS 141215-32-9) for Advanced Materials Procurement


4,7-Dibromobenzo[c][1,2,5]thiadiazole-5,6-diamine (CAS 141215-32-9) is a heteroaromatic building block featuring a 2,1,3-benzothiadiazole (BTD) core with bromine atoms at the 4- and 7-positions and amine groups at the 5- and 6-positions [1]. This substitution pattern yields a molecular formula of C6H4Br2N4S and a molecular weight of 324.00 g/mol [1]. As a versatile intermediate, it is employed in the synthesis of donor-acceptor (D-A) conjugated polymers, organic semiconductors, and fluorescent materials for applications in organic photovoltaics (OPVs), organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs) [2][3][4].

Why 4,7-Dibromobenzo[c][1,2,5]thiadiazole-5,6-diamine Cannot Be Substituted by Generic Benzothiadiazole Building Blocks


Simple benzothiadiazole derivatives lacking the specific 4,7-dibromo-5,6-diamine substitution pattern cannot serve as drop-in replacements. The dual bromine atoms enable regioselective cross-coupling reactions (e.g., Suzuki, Stille) essential for constructing extended π-conjugated systems, while the two amine groups provide additional functionalization handles for creating annulated structures or tuning electron density [1]. In contrast, the iso-benzothiadiazole analogue (benzo[d][1,2,3]thiadiazole) exhibits higher ELUMO and a larger band gap (Eg), leading to lower electron conductivity and a hypsochromic shift in absorption, which can compromise device performance in optoelectronic applications [2]. The quantitative comparisons below underscore the critical performance gaps that justify the specific selection of CAS 141215-32-9 over its in-class alternatives.

4,7-Dibromobenzo[c][1,2,5]thiadiazole-5,6-diamine: Quantified Differentiation Evidence for Scientific Selection


Red-Emission Fluorescence Quantum Yield in OLED-Relevant Films

Derivatives of 4,7-dibromobenzo[c][1,2,5]thiadiazole-5,6-diamine, specifically PN-BTZ-Cz and DP-BTZ-Cz synthesized via Buchwald–Hartwig coupling with diphenylamine and carbazole, exhibit high red-emission fluorescence quantum yields of 42.2% and 38.3% in film, respectively [1]. In contrast, a structurally similar benzothiadiazole derivative (BuO-BTD) lacking the 5,6-diamine substitution demonstrates significantly lower quantum yields (typically <20%) in analogous OLED-emitting layers [2]. The enhanced quantum yield directly correlates with improved external quantum efficiency (EQE) up to 2.7% in nondoped OLED devices with a turn-on voltage as low as 2.8 V [1].

OLED Fluorescence Quantum Yield AIE

Polymerization Yield and Molecular Weight Control for Conjugated Polymers

In Suzuki cross-coupling polymerizations, 4,7-dibromobenzo[c][1,2,5]thiadiazole-5,6-diamine enables the synthesis of hyperbranched conjugated polymers with number-average molecular weights (Mn) of 24,000 and 42,000 g/mol in yields of 54-57% [1]. When the same polymerization protocol is applied using the non-aminated analogue 4,7-dibromobenzo[c][1,2,5]thiadiazole (without the 5,6-diamine), the Mn typically falls below 15,000 g/mol with yields under 40% due to lower reactivity and solubility issues [2]. The higher Mn achieved with the diamine derivative is critical for achieving sufficient film-forming properties and charge-carrier mobility in OPV and OFET devices.

Suzuki Polymerization Hyperbranched Polymers Molecular Weight

Electrochemical Band Gap and HOMO/LUMO Tuning for Photovoltaic Acceptors

Non-symmetrical derivatives of 4,7-dibromobenzo[c][1,2,5]thiadiazole-5,6-diamine exhibit electrochemical HOMO energies ranging from −6.16 to −6.23 eV and LUMO energies from −2.57 to −2.62 eV, resulting in band gaps (Eg) of 3.56–3.66 eV [1]. In comparison, the iso-BTD analogue (benzo[d][1,2,3]thiadiazole) without the 5,6-diamine substitution shows a significantly larger band gap of 4.1–4.3 eV and a higher LUMO level (−2.1 to −2.3 eV) [2]. The narrower band gap and deeper LUMO of the target compound enable more efficient charge transfer in donor-acceptor blends, improving the short-circuit current (Jsc) and overall power conversion efficiency (PCE) in organic solar cells.

OPV Band Gap HOMO/LUMO

One-Pot Synthesis of Low-Bandgap Materials via Pd-Catalyzed Coupling

4,7-Dibromobenzo[c][1,2,5]thiadiazole-5,6-diamine enables the one-pot synthesis of low-bandgap materials via palladium-catalyzed cross-coupling reactions, achieving isolated yields of 86% for model benzothiadiazole derivatives [1]. When attempting the same one-pot sequence with 4,7-dibromo-2,1,3-benzothiadiazole (lacking the 5,6-diamine), yields drop to 45-60% due to competing side reactions and lower solubility of intermediates [2]. The ability to perform one-pot syntheses reduces the number of purification steps, saves time, and lowers material costs—critical factors for industrial-scale production of organic electronic materials.

One-Pot Synthesis Low-Bandgap Materials Palladium Catalysis

Optimal Use Cases for 4,7-Dibromobenzo[c][1,2,5]thiadiazole-5,6-diamine in Advanced Material Development


High-Efficiency Red OLED Emitters

Fabricate nondoped red OLEDs with external quantum efficiencies up to 2.7% and turn-on voltages as low as 2.8 V using AIE-active emitters derived from 4,7-dibromobenzo[c][1,2,5]thiadiazole-5,6-diamine. The high film fluorescence quantum yields (38-42%) and thermal stability (decomposition temperature up to 327 °C, glass-transition temperature up to 120 °C) ensure bright, stable devices suitable for display and lighting applications [1].

High-Molecular-Weight Donor-Acceptor Polymers for OPVs and OFETs

Synthesize hyperbranched conjugated polymers with number-average molecular weights exceeding 40,000 g/mol in 54-57% yields via Suzuki polymerization. The resulting polymers exhibit extended conjugation lengths, red-shifted absorption, and enhanced charge-carrier mobility, making them ideal for organic photovoltaic active layers and organic field-effect transistor channels [2].

Low-Bandgap Non-Fullerene Acceptors (NFAs) for Organic Solar Cells

Employ 4,7-dibromobenzo[c][1,2,5]thiadiazole-5,6-diamine as a key building block for synthesizing low-bandgap (Eg ~3.6 eV) non-symmetrical acceptors. The deep LUMO (−2.57 to −2.62 eV) and narrow band gap facilitate efficient charge separation when paired with wide-bandgap donors, leading to improved short-circuit current density (Jsc) and overall power conversion efficiency in OPV devices [3].

Efficient One-Pot Synthesis of Low-Bandgap Materials

Streamline the production of low-bandgap organic semiconductors using one-pot Pd-catalyzed coupling reactions with isolated yields up to 86%. This approach minimizes purification steps and reduces solvent waste, making it economically viable for pilot-scale manufacturing of organic electronic materials .

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